3,7-Dibromo-5-(trifluoromethyl)-1H-indazole
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Overview
Description
3,7-Dibromo-5-(trifluoromethyl)-1H-indazole is a synthetic organic compound characterized by the presence of bromine and trifluoromethyl groups attached to an indazole core Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring system
Preparation Methods
The synthesis of 3,7-Dibromo-5-(trifluoromethyl)-1H-indazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong brominating agents such as N-bromosuccinimide (NBS) and trifluoromethylating agents like trifluoromethyl iodide (CF3I) under controlled temperature and solvent conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
3,7-Dibromo-5-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds such as Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the indazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
3,7-Dibromo-5-(trifluoromethyl)-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves compounds like this compound due to its ability to interact with various biological pathways.
Mechanism of Action
The mechanism by which 3,7-Dibromo-5-(trifluoromethyl)-1H-indazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary, but they often include modulation of signal transduction pathways and alteration of gene expression .
Comparison with Similar Compounds
3,7-Dibromo-5-(trifluoromethyl)-1H-indazole can be compared with other indazole derivatives, such as:
- 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole
- 3,7-Dibromo-dibenzothiophene
- 3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole
These compounds share similar structural features but differ in the substituents attached to the indazole core.
Properties
Molecular Formula |
C8H3Br2F3N2 |
---|---|
Molecular Weight |
343.93 g/mol |
IUPAC Name |
3,7-dibromo-5-(trifluoromethyl)-2H-indazole |
InChI |
InChI=1S/C8H3Br2F3N2/c9-5-2-3(8(11,12)13)1-4-6(5)14-15-7(4)10/h1-2H,(H,14,15) |
InChI Key |
ZSMLKYGDOBPXAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)Br)Br)C(F)(F)F |
Origin of Product |
United States |
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